3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-5-3-13(4-6-14)12-19-17(21)20(15-7-8-15)10-9-16-2-1-11-22-16/h1-6,11,15H,7-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUGZJLTSVCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Urea Core: The reaction between cyclopropylamine and an isocyanate derivative to form the urea core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorobenzyl and thiophene groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea with structurally analogous urea derivatives reported in the literature:
Structural and Functional Insights
- Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains in analogues like 8f and 8g, which feature thiazole rings . Cyclopropane’s ring strain could also influence binding pocket interactions. The 4-chlorobenzyl moiety is structurally distinct from the 3-chlorophenyl (8f) and 3,4-dichlorophenyl (8g) groups. The thiophen-2-yl ethyl side chain differs from the tetrahydrobenzo[b]thiophene systems in 7a–d . The latter’s fused ring system may confer rigidity, whereas the former’s ethyl linker could improve solubility.
Synthetic Considerations :
- Analytical Characterization: While ESI-MS data are reported for 8f and 8g (m/z 378.0 and 412.0, respectively) , crystallographic analysis of related compounds often employs SHELX software for structure refinement, as noted in .
Biological Activity
The compound 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Molecular Formula
- Molecular Formula : C₁₇H₁₉ClN₂O₂S
- IUPAC Name : this compound
Structural Features
The compound features a urea backbone with the following significant functional groups:
- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Cyclopropyl Group : Known for its unique strain and potential biological activity.
- Thiophene Ring : Contributes to the electronic properties and biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiophene and chlorobenzyl groups may enhance its affinity for these targets, potentially modulating various signaling pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a comparative analysis demonstrated that similar compounds with urea backbones exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to its antitumor effects:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.76 | Induces apoptosis |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | CEM (leukemia) | 0.11 | DNA cross-linking |
| Doxorubicin (reference) | MDA-MB-231 (breast cancer) | 0.79 | Topoisomerase inhibition |
Note: IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.
Case Studies
A notable study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological potency. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-(2-hydroxyethyl)urea | Hydroxyethyl group instead of thiophene | Moderate cytotoxicity |
| 1-(4-Chlorobenzyl)-3-(2-thiophen-2-yl)ethylurea | Lacks cyclopropyl group | Lower activity than target compound |
This comparison highlights how the unique combination of functional groups in our target compound may confer distinct biological properties.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- Answer : The compound contains a cyclopropyl group (introducing steric strain and conformational rigidity), a 4-chlorobenzyl moiety (providing lipophilicity and potential halogen bonding), a thiophen-2-yl ethyl chain (contributing π-electron density for aromatic interactions), and a urea linkage (enabling hydrogen bonding with biological targets). These features collectively influence solubility, metabolic stability, and target binding. For example, the cyclopropyl group may hinder enzymatic degradation, while the thiophene enhances electron-rich interactions with receptors .
Q. What synthetic routes are reported for preparing this compound?
- Answer : A multi-step synthesis is typically employed:
Cyclization : Formation of a triazole intermediate via reactions like Huisgen cycloaddition or oxidative cyclization using reagents such as .
Alkylation : Introduction of the cyclopropyl and thiophen-2-yl ethyl groups using alkyl halides or epoxides under basic conditions (e.g., ) .
Urea Coupling : Reaction of the intermediate with 4-chlorobenzyl isocyanate in anhydrous solvents (e.g., THF) at controlled temperatures (0–25°C) .
Q. Which analytical techniques are critical for structural validation?
- Answer :
- NMR Spectroscopy : - and -NMR confirm substituent connectivity and regiochemistry .
- HPLC/MS : Ensures purity (>95%) and molecular ion detection .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in related urea derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during triazole intermediate synthesis?
- Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization .
- Catalysis : Palladium catalysts (e.g., ) improve coupling efficiency in alkylation steps .
- Temperature Control : Lower temperatures (−10°C to 0°C) reduce side reactions during urea formation .
- Monitoring : Real-time TLC or in-situ IR tracks intermediate stability .
Q. What strategies address discrepancies in reported biological activity data?
- Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Purity Validation : Reproduce results with independently synthesized batches (HPLC and elemental analysis) .
- Structural Analog Comparison : Compare activity trends with analogs (e.g., phenyl vs. thiophene substitutions) to identify substituent-specific effects .
Q. How do electronic effects of substituents modulate enzyme binding?
- Answer : Computational docking (e.g., AutoDock Vina) paired with experimental IC data reveals:
- Chlorobenzyl Group : Enhances hydrophobic pocket binding in kinases (e.g., EGFR) via van der Waals interactions .
- Thiophene vs. Furan : Thiophene’s higher electron density improves binding to cytochrome P450 isoforms, as shown in related compounds .
Methodological Recommendations
- Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics with targets like kinases .
- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP-mediated degradation rates .
- In Silico Modeling : Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
